Organoleptic Profile: Allylthiopropionate vs. S-Methyl and S-Propyl Thiopropionate Under Standardized Sensory Conditions
In a controlled aqueous sensory evaluation reported in US Patent RE30,370, allylthiopropionate produced a characteristic fresh garlic odor at concentrations of 0.02–0.5 ppm and a cooked garlic flavor at 10 ppm. By contrast, S-methyl thiopropionate (CAS 5925-75-7) exhibited a cooked cabbage–broccoli odor at 0.1–5 ppm and a cooked Brussels sprouts/broccoli flavor at 10 ppm. S-propyl thiopropionate (CAS 2432-43-1) gave an odor of freshly sliced onions at 1 ppm and a fresh onion juice taste at 0.01–2.2 ppm [1]. The S-allyl substituent is the sole determinant of the desired alliaceous garlic character within this congeneric series.
| Evidence Dimension | Organoleptic odor quality at low concentration |
|---|---|
| Target Compound Data | Fresh garlic odor at 0.02–0.5 ppm in aqueous solution |
| Comparator Or Baseline | S-Methyl thiopropionate: cooked cabbage–broccoli odor at 0.1–5 ppm; S-Propyl thiopropionate: fresh onion odor at 1 ppm |
| Quantified Difference | Qualitatively distinct: garlic versus Brassica versus onion; concentration ranges for odor detection differ by 5- to 20-fold across analogs |
| Conditions | Aqueous solution, ambient temperature; sensory panel evaluation (US Patent RE30,370, col. 5, lines 53–62) |
Why This Matters
For procurement of a garlic-impact flavor ingredient, substitution with methyl or propyl thiopropionate would deliver an entirely different (and incompatible) odor profile, making allylthiopropionate functionally non-interchangeable.
- [1] US Patent RE30,370. Flavoring foodstuffs with a thioester. Col. 5, lines 53–62 (allyl thiopropionate vs. methyl thiopropionate vs. n-propyl thiopropionate sensory data). 1980. View Source
